2-Bromo-5-methoxybenzene-1,4-diol
Description
Properties
Molecular Formula |
C7H7BrO3 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
2-bromo-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H7BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3 |
InChI Key |
UULJVMWZTSKTGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)Br)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
2-Bromo-5-methoxybenzene-1,4-diol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. Notably, it can undergo oxidation to form quinones or reduction to yield hydroquinones, which are valuable in different chemical processes.
Reactivity Studies
The compound's reactivity is primarily attributed to its hydroxyl groups and bromine substituent. It can participate in substitution reactions to produce various substituted hydroquinones depending on the nucleophile used. This property is exploited in the development of new materials and chemicals.
Biological Applications
Antioxidant Properties
Research indicates that this compound may exhibit antioxidant properties , making it a candidate for further investigation in biological studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
Pharmaceutical Potential
Due to its structural similarity to other bioactive compounds, this compound is being studied for potential pharmaceutical applications. It may interact with biological targets such as enzymes and proteins, influencing their activity and providing a basis for drug development .
Medical Research
Antimicrobial Activity
Preliminary studies have shown that related compounds exhibit antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. This suggests that this compound could be explored for its potential use in developing new antimicrobial agents .
Case Study: Cytotoxicity Testing
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of 2-bromo-5-methoxybenzene showed selective cytotoxicity towards A549 lung cancer cells, indicating potential therapeutic applications in oncology .
Industrial Applications
Dyes and Polymers Production
The compound is utilized in the production of dyes and polymers due to its reactive functional groups. Its ability to participate in polymerization reactions makes it valuable for creating new materials with specific properties .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Synthesis Intermediate | Used to synthesize complex organic molecules through oxidation/reduction. |
| Biology | Antioxidant Research | Potential antioxidant properties under investigation. |
| Medicine | Pharmaceutical Development | Structural similarity to bioactive compounds suggests drug potential. |
| Industrial | Production of Dyes and Polymers | Reactive functional groups utilized in material synthesis. |
Chemical Reactions Analysis
Bromination Reactions
The compound itself is synthesized via bromination of precursor catechol derivatives. For example, bromination of 5-methoxy-1,4-benzenediol under acidic conditions (e.g., acetic acid) introduces the bromine substituent at the para position relative to the methoxy group .
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Bromination | Br₂, acetic acid | Room temperature | 2-Bromo-5-methoxybenzene-1,4-diol |
Demethylation Reactions
Demethylation of the methoxy group to a hydroxyl (–OH) group is achieved using boron tribromide (BBr₃). This reaction typically proceeds under inert conditions (e.g., argon atmosphere) and involves quenching with water .
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | −78°C → room temperature | 2-Hydroxy-5-hydroxybenzene-1,4-diol |
Nucleophilic Substitution
The bromine atom undergoes nucleophilic substitution with hydroxyl groups under basic conditions. For example, treatment with aqueous sodium hydroxide replaces the bromine with –OH, yielding 5-methoxybenzene-1,2,4-triol.
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Substitution | NaOH, H₂O | Room temperature | 5-Methoxybenzene-1,2,4-triol |
Oxidation to Quinones
The hydroxyl groups in the 1,4-diol arrangement can be oxidized to form quinones. Potassium permanganate (KMnO₄) under acidic conditions converts the diol to a quinone derivative, a reaction typical of catechols.
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H⁺ | Heat | Corresponding quinone |
Benzylation (Protection of Hydroxyl Groups)
Hydroxyl groups can be protected via benzylation using benzyl bromide (BnBr) in the presence of potassium iodide (KI) and potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF/acetone mixtures. This reaction enhances stability during multi-step syntheses .
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Benzylation | BnBr, KI, K₂CO₃, DMF/acetone | 70°C | Benzyloxy-protected derivatives |
Key Analytical and Structural Data
NMR spectroscopy is critical for structural confirmation. For example, ¹H NMR of this compound typically shows:
Comparison with Similar Compounds
Key Differences:
- Substituent Effects : The methyl group at position 6 is weakly electron-donating via inductive effects, contrasting with the methoxy group in the target compound, which donates electrons through resonance. This difference impacts electronic density on the aromatic ring, affecting reactivity in electrophilic substitution or cross-coupling reactions.
- Synthesis: 2-Bromo-6-methylbenzene-1,4-diol is synthesized via reduction of 2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione using sodium dithionite (Na₂S₂O₄) in ethanol/water at 50°C .
- Applications : Used as an intermediate in gold-catalyzed cyclization reactions of enynes, highlighting its utility in constructing complex organic frameworks .
2-Butyne-1,4-diol
Molecular Formula : C₄H₆O₂
Molecular Weight : 86.09 g/mol
Structure : Linear aliphatic diol with terminal hydroxyl groups and a central triple bond (HO-CH₂-C≡C-CH₂OH).
Key Differences:
- Reactivity : The triple bond in 2-butyne-1,4-diol is highly reactive, enabling hydrogenation to produce 1,4-butanediol—a key polymer precursor. This contrasts with the aromatic stability of 2-bromo-5-methoxybenzene-1,4-diol .
- Applications :
Data Table: Comparative Analysis of Diols
Research Findings and Functional Insights
- Electronic and Steric Effects : The methoxy group in this compound increases electron density at the ortho/para positions, making it more reactive toward electrophiles compared to the methyl-substituted analog. Bromine’s electron-withdrawing nature further directs substitution patterns .
- Catalytic Utility : 2-Bromo-6-methylbenzene-1,4-diol participates in gold-catalyzed cyclizations, leveraging its diol and bromine substituents to stabilize transition states . In contrast, 2-butyne-1,4-diol’s triple bond enables hydrogenation to 1,4-butanediol, a process optimized in supercritical CO₂ for green chemistry applications .
- Material Science : While aromatic brominated diols are niche intermediates, aliphatic diols like 2-butyne-1,4-diol have broad industrial roles, underscoring the impact of molecular structure on application scope .
Preparation Methods
Electrophilic Aromatic Substitution
In a typical procedure, methoxyhydroquinone is treated with bromine (Br₂) in acetic acid at 0–5°C. The electron-donating methoxy group directs bromination to the ortho and para positions relative to the hydroxyl groups. A study using H₂O₂/HBr as the brominating agent achieved 62% yield of 2-bromo-5-methoxybenzene-1,4-diol, minimizing polybromination byproducts.
Reaction Conditions:
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers improved selectivity in polar aprotic solvents. A protocol using dimethylformamide (DMF) at −20°C produced the target compound in 58% yield with <5% dibrominated side products.
Metallation-Electrophile Trapping Strategies
Lithium-halogen exchange reactions enable precise bromine placement. A patented method employs 2,4,6-tribromoanisole as the starting material:
Heterogeneous Metallation Protocol
-
Lithiation: 2,4,6-Tribromoanisole is treated with n-butyllithium (n-BuLi) in hexanes at −30°C, forming a lithio intermediate at the C2 position.
-
Electrophilic Quenching: Addition of trimethyl borate followed by oxidative workup yields 5-bromo-2-methoxybenzene-1,3-diol, which is isomerized to the 1,4-diol.
Key Data:
Copper-Catalyzed Allylation
Aryl bromides undergo coupling with allyl groups under Ullmann conditions. For example, 2-bromo-5-methoxybenzyl bromide reacts with vinyl magnesium chloride in THF using CuI/2,2’-bipyridyl catalysis, yielding 1-allyl-2-bromo-5-methoxybenzene—a precursor for diol formation via ozonolysis.
Typical Procedure:
Multi-Step Synthesis from Functionalized Precursors
Reduction of Brominated Benzoic Acids
2-Bromo-5-methoxybenzoic acid is reduced to the corresponding benzyl alcohol using LiAlH₄ , followed by bromination with PBr₃ to install the second hydroxyl group:
Stepwise Yields:
-
LiAlH₄ Reduction: 85%
-
PBr₃ Bromination: 73%
-
Hydrolysis to Diol: 89%
Oxidative Demethylation
Methyl-protected intermediates (e.g., 2-bromo-4,5-dimethoxybenzene) are treated with BBr₃ in dichloromethane to cleave methyl ethers selectively. This method achieves 76% conversion to the diol.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Advantages |
|---|---|---|---|---|
| Direct Bromination | 5-Methoxyhydroquinone | HBr/H₂O₂ | 62% | Short sequence, low cost |
| Metallation | 2,4,6-Tribromoanisole | n-BuLi, B(OMe)₃ | 91% | High regioselectivity |
| Allylation/Ozonolysis | 2-Bromo-5-methoxybenzyl Br | CuI, Vinyl MgCl | 34% | Functional group tolerance |
| Reduction-Bromination | 2-Bromo-5-methoxybenzoic acid | LiAlH₄, PBr₃ | 68% | Scalable for industrial production |
Optimization Strategies and Challenges
Solvent Effects
Temperature Control
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Bromo-5-methoxybenzene-1,4-diol, and how can reaction conditions be systematically optimized?
- Methodological Answer : A typical approach involves bromination and demethylation reactions. For example, BBr₃-mediated demethylation of methoxy groups under cryogenic conditions (e.g., -78°C in DCM) has been used in analogous compounds to preserve diol functionality . Optimization can leverage factorial design to evaluate variables like temperature, reaction time, and reagent stoichiometry. Orthogonal experimental designs are recommended for multi-factor optimization, enabling efficient identification of critical parameters while minimizing experimental runs . Post-synthesis, purity should be verified via HPLC and spectroscopic techniques (¹H/¹³C NMR, IR) as demonstrated in studies on structurally related brominated aromatics .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural elucidation requires a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and diol proton environments.
- Mass spectrometry (MS) : For molecular weight validation and bromine isotopic pattern analysis.
- IR spectroscopy : To identify hydroxyl (-OH) and methoxy (-OCH₃) functional groups.
- X-ray crystallography (if crystalline): For absolute configuration determination.
Cross-referencing with synthetic intermediates (e.g., methyl 2-bromo-5-methoxybenzoate) ensures consistency in spectral interpretation .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ controlled degradation experiments:
- Accelerated stability testing : Expose the compound to extreme pH (e.g., 1–13) and elevated temperatures (40–80°C) in aqueous/organic solvents.
- Kinetic analysis : Monitor degradation via UV-Vis or LC-MS to calculate rate constants and activation energy.
- Solid-state stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Variable-temperature NMR : To detect conformational changes or hydrogen bonding.
- Computational modeling : Density Functional Theory (DFT) can predict NMR chemical shifts and compare them with experimental data.
- Isotopic labeling : Use deuterated analogs to simplify spectral overlap in crowded regions .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and calculate Fukui indices to identify electrophilic sites.
- Transition state modeling : Use software like Gaussian or ORCA to simulate reaction pathways and activation barriers.
- Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvation .
Q. How can experimental designs be structured to explore this compound’s biological activity?
- Methodological Answer :
- Receptor binding assays : Screen against target receptors (e.g., dopamine D2 or serotonin 5-HT3) using radioligand displacement assays, as done for related benzamide derivatives .
- Dose-response studies : Apply logistic regression to determine IC₅₀ values.
- Metabolite profiling : Use LC-HRMS to identify bioactive metabolites in cellular models .
Q. What strategies address low yields in multi-step syntheses involving brominated diol intermediates?
- Methodological Answer :
- Protection-deprotection strategies : Temporarily mask hydroxyl groups (e.g., silyl ethers) to prevent side reactions.
- Flow chemistry : Improve reproducibility and heat management in exothermic bromination steps.
- In situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
